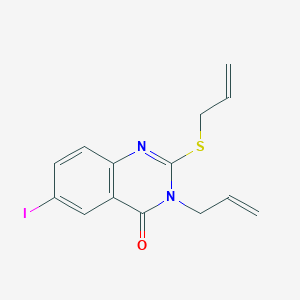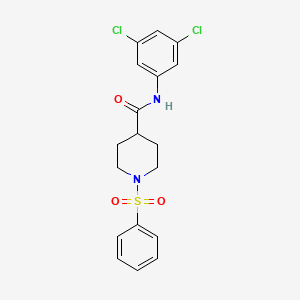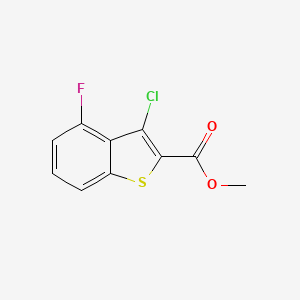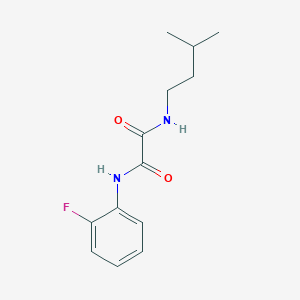![molecular formula C15H8BrClO3 B4684094 3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone](/img/structure/B4684094.png)
3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone
Vue d'ensemble
Description
3-[(5-bromo-2-furyl)methylene]-5-(4-chlorophenyl)-2(3H)-furanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BMF, and it has been synthesized using different methods. The aim of
Mécanisme D'action
The mechanism of action of BMF is not fully understood. However, studies have shown that BMF can inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMF has been shown to have several biochemical and physiological effects. In cancer cells, BMF induces apoptosis by inhibiting the activity of the proteasome. In bacteria, BMF has been shown to inhibit the growth of both gram-positive and gram-negative bacteria. In material science, BMF has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Avantages Et Limitations Des Expériences En Laboratoire
BMF has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also some limitations to the use of BMF in lab experiments. One limitation is that the mechanism of action of BMF is not fully understood, which makes it difficult to optimize its use in different applications. Another limitation is that BMF can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of BMF. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the development of anticancer and antibacterial agents. Another direction is to explore its potential use in material science, particularly in the synthesis of metal-organic frameworks for gas storage and separation. Additionally, further research is needed to fully understand the mechanism of action of BMF and to optimize its use in different applications.
Applications De Recherche Scientifique
BMF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BMF has been investigated for its anticancer properties. Several studies have shown that BMF can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. BMF has also been studied for its potential use as an antibacterial agent. In material science, BMF has been used as a building block for the synthesis of organic materials, such as metal-organic frameworks. In environmental science, BMF has been studied for its potential use as a sensor for the detection of heavy metals in water.
Propriétés
IUPAC Name |
(3E)-3-[(5-bromofuran-2-yl)methylidene]-5-(4-chlorophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO3/c16-14-6-5-12(19-14)7-10-8-13(20-15(10)18)9-1-3-11(17)4-2-9/h1-8H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEHQOMUPNFVBB-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC=C(O3)Br)C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C\C3=CC=C(O3)Br)/C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4684011.png)



![3-methyl-N-{5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4684053.png)
![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4684059.png)
![N-{[(2-{[(3,5-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4684062.png)
![2-{[benzyl(butyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B4684070.png)
![2-{[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B4684083.png)
![6-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4684091.png)
![2-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B4684113.png)
![ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4684116.png)
![ethyl [(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B4684129.png)
